1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride
Overview
Description
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities
Preparation Methods
The synthesis of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, isocyanides, aldehydes, and carboxylic acids . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-piperazine-2-carboxylic acid amide dihydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
2,5-Dimethoxy-4-iodoamphetamine (DOI): A piperazine derivative with psychedelic effects.
Trimetazidine: Used in the treatment of angina pectoris and other cardiovascular conditions.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-12(16)11-8-14-6-7-15(11)9-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H2,13,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQJRZKHRLPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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